molecular formula C21H22N2O3S B3897867 N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide

N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide

Cat. No. B3897867
M. Wt: 382.5 g/mol
InChI Key: QZZPDFNABXVVKL-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as MMB or MMB-Fubinaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of pharmacology. This compound is a member of the indazole family of synthetic cannabinoids and has been found to have high affinity for the cannabinoid receptor CB1. In

Mechanism of Action

N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide exerts its effects by binding to the CB1 receptor in the brain and activating downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain. This compound has been found to have a high affinity for the CB1 receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include changes in mood, appetite, and pain perception. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, the long-term effects of this compound on the brain and other organs are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist of this receptor. This property makes this compound useful for investigating the effects of synthetic cannabinoids on the brain and other organs. However, one limitation of using this compound in lab experiments is its potential for toxicity, which can be a concern when working with synthetic cannabinoids. Researchers must take precautions to ensure that they are working with this compound in a safe and responsible manner.

Future Directions

There are several future directions for research on N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties compared to this compound. These compounds could be used to investigate the effects of synthetic cannabinoids on the brain and other organs. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. This research could shed light on the potential risks associated with the use of these compounds. Finally, there is a need for further investigation into the mechanisms of action of synthetic cannabinoids, including this compound, at the molecular and cellular levels. This research could provide insights into the potential therapeutic uses of these compounds.

Scientific Research Applications

N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. This compound has been found to be a potent agonist of the CB1 receptor, with a binding affinity that is similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. This compound has been used in studies to investigate the effects of synthetic cannabinoids on the brain, including the role of these compounds in the regulation of appetite, pain, and mood.

properties

IUPAC Name

N-[(E)-1-(4-methylsulfanylphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-27-18-9-7-16(8-10-18)15-19(21(25)23-11-13-26-14-12-23)22-20(24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZPDFNABXVVKL-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C(=O)N2CCOCC2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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